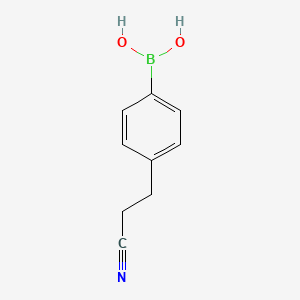

(4-(2-Cyanoethyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(2-cyanoethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,12-13H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRXZPURHTWUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCC#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681582 | |

| Record name | [4-(2-Cyanoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905971-98-4 | |

| Record name | [4-(2-Cyanoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-(2-Cyanoethyl)phenyl)boronic acid (CAS 905971-98-4): A Versatile Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction: (4-(2-Cyanoethyl)phenyl)boronic acid, with the CAS number 905971-98-4, is emerging as a significant and versatile building block for researchers and scientists in the field of drug development. Its unique bifunctional nature, possessing both a reactive boronic acid moiety and a modifiable cyanoethyl group, makes it an invaluable tool in the synthesis of complex organic molecules. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions and its emerging role in the architecture of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective utilization in synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be considered as estimates.

| Property | Value | Source |

| CAS Number | 905971-98-4 | [1] |

| Molecular Formula | C₉H₁₀BNO₂ | [2][1] |

| Molecular Weight | 174.99 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | General observation for arylboronic acids |

| Melting Point | Not available (decomposes) | |

| Boiling Point | 412.1±47.0 °C (Predicted) | [3] |

| Density | 1.16±0.1 g/cm³ (Predicted) | [3] |

| pKa | Estimated to be slightly lower than phenylboronic acid (8.83) due to the electron-withdrawing nature of the cyano group. | |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF; sparingly soluble in water and nonpolar solvents like hexanes.[4] | Inferred from general solubility of phenylboronic acids[4] |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below is an interpretation of the expected spectroscopic data.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the boronic acid group will likely appear more downfield than those ortho to the cyanoethyl group.

-

Ethyl Protons: Two triplets corresponding to the -CH₂-CH₂-CN moiety. The methylene group adjacent to the phenyl ring (-Ar-CH₂-) would likely appear around δ 2.8-3.0 ppm, while the methylene group adjacent to the cyano group (-CH₂-CN) would be slightly further downfield, around δ 2.6-2.8 ppm.

-

Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O and can vary in chemical shift depending on concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework.

-

Aromatic Carbons: Six signals are expected for the aromatic carbons, with the carbon attached to the boron atom (ipso-carbon) often showing a broader signal or being difficult to observe due to quadrupolar relaxation.[5]

-

Cyano Carbon: A signal for the nitrile carbon (-C≡N) is expected in the range of δ 115-125 ppm.

-

Ethyl Carbons: Two signals for the methylene carbons of the ethyl chain.

¹¹B NMR Spectroscopy: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. A single, relatively broad signal is expected in the range of δ 28-33 ppm for the trigonal planar sp²-hybridized boron atom.[5][6]

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹ for the nitrile group.

-

B-O stretch: A strong band in the region of 1300-1400 cm⁻¹.

-

Aromatic C-H and C=C stretches: Signals in their characteristic regions.

Synthesis and Purification

Proposed Synthetic Workflow

A plausible precursor for the synthesis is 3-(4-bromophenyl)propanenitrile. The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

3-(4-bromophenyl)propanenitrile

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine.

-

Add a small portion of a solution of 3-(4-bromophenyl)propanenitrile (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

Gently heat the mixture to initiate the Grignard reaction, as indicated by the disappearance of the iodine color and gentle refluxing.

-

Once initiated, add the remaining solution of 3-(4-bromophenyl)propanenitrile dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-

Add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M hydrochloric acid until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or toluene/hexanes.

-

Key Applications in Drug Discovery

The synthetic utility of this compound is primarily centered around the reactivity of its boronic acid and cyanoethyl functionalities.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[7][8] this compound serves as an excellent coupling partner in these reactions to introduce the 4-(2-cyanoethyl)phenyl moiety into a target molecule.

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide or iodide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Dioxane/water, Toluene/water, or DMF)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, and the base.

-

Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Add the degassed solvent to the reaction vessel.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

A Versatile Building Block for PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] The modular nature of PROTACs, consisting of a warhead for the target protein, a ligand for the E3 ligase, and a linker, requires a diverse toolkit of chemical building blocks for their synthesis.

This compound is classified as a "Protein Degrader Building Block" and offers several advantages in PROTAC design:[1]

-

Linker Attachment Point: The cyanoethyl group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for linker attachment. This allows for the systematic variation of linker length and composition, which is critical for optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.

-

Introduction of a Phenyl Group: The phenyl ring can serve as a rigid spacer within the linker, influencing the overall conformation of the PROTAC.

-

Potential for Further Functionalization: The aromatic ring can be further functionalized if necessary to fine-tune the physicochemical properties of the PROTAC, such as solubility and cell permeability.

Caption: Role of this compound in PROTAC synthesis.

Handling, Storage, and Safety

As with all laboratory chemicals, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

-

Safety Precautions: this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[10] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to prevent degradation.[10]

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations for hazardous waste.

Conclusion

This compound is a valuable and versatile building block in the arsenal of medicinal chemists. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, coupled with its potential for facile incorporation into complex molecular architectures like PROTACs, underscores its importance in modern drug discovery. The ability to readily modify the cyanoethyl group provides a strategic advantage for linker design and optimization in the development of targeted protein degraders. As the field of drug discovery continues to evolve, the demand for such adaptable and functionalized building blocks is expected to grow, positioning this compound as a key player in the synthesis of next-generation therapeutics.

References

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). (n.d.). Retrieved from [Link]

-

A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). Retrieved from [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). Retrieved from [Link]

-

(4-Cyanophenyl)boronic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

4-(2-Cyanoethyl)phenylboronic acid - MySkinRecipes. (n.d.). Retrieved from [Link]

-

Phenylboronic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. (n.d.). Retrieved from [Link]

- Process for the preparation of 2-cyanophenylboronic acid and esters thereof. (n.d.).

-

PROCESS FOR THE PREPARATION OF 2-CYANOPHENYLBORONIC ACID AND ESTERS THEREOF. (n.d.). Retrieved from [Link]

-

The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (n.d.). Retrieved from [Link]

- Method for producing 2-cyanophenylboronic acid derivative. (n.d.).

- Process for the preparation of substituted phenylboronic acids. (n.d.).

- A kind of preparation method of 4 amino phenyl boronic acid derivative. (n.d.).

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (n.d.). Retrieved from [Link]

-

PROTACs: great opportunities for academia and industry (an update from 2020 to 2021). (n.d.). Retrieved from [Link]

-

(4-Cyano-3-ethyl-2-phenylphenyl)boronic acid | C15H14BNO2 - PubChem. (n.d.). Retrieved from [Link]

-

Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

4-Acetylphenylboronic acid | C8H9BO3 | CID 3702122 - PubChem. (n.d.). Retrieved from [Link]

-

Phenylboronic acid - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

-

(PDF) PROTACs improve selectivity for targeted proteins. (n.d.). Retrieved from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. (n.d.). Retrieved from [Link]

-

4-(2-Cyanoethyl)phenylboronic acid, min 95%, 5 grams - CP Lab Safety. (n.d.). Retrieved from [Link]

-

Development of Protacs to Target Cancer-promoting Proteins for Ubiquitination and Degradation. (n.d.). Retrieved from [Link]

-

Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. (n.d.). Retrieved from [Link]

-

3-hydroxy-3-phenylpropanenitrile - 17190-29-3, C9H9NO, density, melting point, boiling point, structural formula, synthesis. (n.d.). Retrieved from [Link]

-

3-(4,5-Dihydroxy-2-nitrophenyl)propanenitrile | C9H8N2O4 | CID 171355722 - PubChem. (n.d.). Retrieved from [Link]

-

Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. (n.d.). Retrieved from [Link]

- The preparation method of 3,4 dihydroxybenzonitriles. (n.d.).

- Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof. (n.d.).

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 4-(2-Cyanoethyl)phenylboronic acid [myskinrecipes.com]

- 3. 4-(2-Cyanoethyl)phenylboronic acid | 905971-98-4 [amp.chemicalbook.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 9. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 905971-98-4|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to (4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid for Researchers and Drug Development Professionals

Introduction

(4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid is a specialized organic compound that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its unique structure, featuring a phenylboronic acid moiety linked to a cyanoethyl-functionalized amide, presents a versatile scaffold for the development of targeted therapeutics and advanced chemical probes. Boronic acids, in general, are recognized for their ability to form reversible covalent bonds with diols, a characteristic that makes them valuable for interacting with biological molecules such as carbohydrates and glycoproteins.[1][2][3] The incorporation of the cyanoethylcarbamoyl side chain introduces additional possibilities for molecular interactions and can influence the compound's overall physicochemical properties, including its solubility and binding affinity. This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of (4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid, offering a technical resource for researchers and professionals in the field.

Core Properties and Characterization

A thorough understanding of the fundamental properties of (4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid is essential for its effective application in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 850568-16-0 | [4][5][6] |

| Molecular Formula | C₁₀H₁₁BN₂O₃ | [5][6] |

| Molecular Weight | 218.02 g/mol | [7] |

| IUPAC Name | (4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid | [5] |

| Physical State | Solid | [5] |

| Melting Point | 166-170 °C | [7] |

| Storage Temperature | Inert atmosphere, room temperature | [5] |

| Purity | Typically ≥95% | [8] |

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum:

-

Aromatic Protons: Doublets are expected in the aromatic region (δ 7.5-8.0 ppm) corresponding to the para-substituted phenyl ring.

-

Amide Proton: A broad singlet or triplet is anticipated for the N-H proton, likely in the region of δ 8.0-9.0 ppm.

-

Ethyl Protons: Two triplets are expected for the -CH₂CH₂- group. The methylene group adjacent to the amide nitrogen (-NH-CH₂-) would likely appear around δ 3.5-3.7 ppm, while the methylene group adjacent to the cyano group (-CH₂-CN) would be shifted further downfield, around δ 2.7-2.9 ppm.

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the range of δ 165-170 ppm.

-

Aromatic Carbons: Signals for the aromatic carbons would appear between δ 120-140 ppm. The carbon atom attached to the boronic acid group would be expected at the lower end of this range.

-

Cyano Carbon: The carbon of the nitrile group (-C≡N) is expected to have a chemical shift in the range of δ 117-120 ppm.

-

Ethyl Carbons: The methylene carbons of the ethyl group would likely appear in the aliphatic region, with the carbon adjacent to the nitrogen at approximately δ 35-40 ppm and the carbon adjacent to the cyano group around δ 15-20 ppm.

Synthesis and Purification

The synthesis of (4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid is most logically achieved through an amide coupling reaction between 4-carboxyphenylboronic acid and 3-aminopropionitrile. This approach is a standard and well-documented method for the formation of benzamides from their corresponding carboxylic acids and amines.[14][15]

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for (4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on standard amide coupling methodologies.[7][16] Optimization of specific conditions may be required.

Materials:

-

4-Carboxyphenylboronic acid (1.0 eq)

-

3-Aminopropionitrile (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-carboxyphenylboronic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

-

Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.5 eq) and stir the mixture for 30 minutes at 0 °C to activate the carboxylic acid.

-

Amine Addition: To the activated mixture, add a solution of 3-aminopropionitrile (1.1 eq) and DIEA (2.0 eq) in anhydrous DMF dropwise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure (4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid.

Applications in Research and Drug Development

While specific applications of (4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid are not extensively documented in peer-reviewed literature, its structural features suggest several potential areas of utility. Phenylboronic acids are widely employed as building blocks in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, for the construction of complex biaryl structures.[6][17]

The cyanoethyl group can serve as a versatile functional handle. The nitrile moiety can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for further derivatization and the creation of compound libraries for structure-activity relationship (SAR) studies. This adaptability makes it a valuable intermediate in the synthesis of more complex molecules.

Furthermore, boronic acids are known to act as inhibitors of various enzymes, with bortezomib being a prominent example of an FDA-approved proteasome inhibitor containing a boronic acid warhead.[1] The unique substituent of (4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid could potentially be exploited to achieve selective targeting of specific enzymes or biological pathways. The cyano group, being a hydrogen bond acceptor, and the amide linkage could participate in specific interactions within a protein's active site.

Potential Research Applications Workflow

Caption: Potential research applications of the title compound.

Safety and Handling

(4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a dry and cool place, preferably under an inert atmosphere to maintain its stability.[5]

Conclusion

(4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid is a compound with significant potential for application in synthetic chemistry and drug discovery. Its combination of a reactive boronic acid moiety and a modifiable cyanoethylcarbamoyl side chain makes it an attractive building block for the synthesis of novel organic molecules and potential therapeutic agents. While further research is needed to fully elucidate its specific biological activities and applications, this technical guide provides a solid foundation of its core properties, a plausible synthetic route, and a perspective on its potential uses for researchers and drug development professionals.

References

- Benchchem. (2025). Technical Support Center: Synthesis of N-Substituted Benzamides.

- BoronPharm. (n.d.). (4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid.

- ChemicalBook. (2022). 4-(2-CYANOETHYLAMINOCARBONYL)PHENYLBORONIC ACID.

- Sigma-Aldrich. (n.d.). (4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid.

- Chemical-Suppliers. (n.d.). (4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid | CAS 850568-16-0.

-

Convenient amidation of carboxyl group of carboxyphenylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. (2018). ResearchGate. Retrieved from [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. (2018). PMC. Retrieved from [Link]

- Fisher Scientific. (n.d.). Amide Synthesis.

- Benchchem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.

-

Examples of boronic acids in pharmacologically relevant compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). ResearchGate. Retrieved from [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). SpringerLink. Retrieved from [Link]

-

The influence of ortho-substituents on the properties of phenylboronic acids. (2025). ResearchGate. Retrieved from [Link]

-

Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. (2011). PMC. Retrieved from [Link]

-

Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2019). NIH. Retrieved from [Link]

-

Benzamide at BMRB. (n.d.). BMRB. Retrieved from [Link]

-

Use of Phenylboronic Acids to Investigate Boron Function in Plants. Possible Role of Boron in Transvacuolar Cytoplasmic Strands and Cell-to-Wall Adhesion. (2003). PMC. Retrieved from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). (4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid.

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Use of Phenylboronic Acids to Investigate Boron Function in Plants. Possible Role of Boron in Transvacuolar Cytoplasmic Strands and Cell-to-Wall Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orgsyn.org [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bmse000668 Benzamide at BMRB [bmrb.io]

- 11. rsc.org [rsc.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Benzamide(55-21-0) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Physical Properties of (4-(2-Cyanoethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(2-Cyanoethyl)phenyl)boronic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique structure, incorporating a boronic acid moiety and a cyanoethyl group, offers a wide range of possibilities for chemical modifications and applications. The boronic acid group is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1] Concurrently, the cyanoethyl group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization.[1] This dual reactivity makes this compound a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its application extends to the development of sensors and fluorescent probes, leveraging the boronic acid's affinity for diols in carbohydrate detection and bioimaging.[1]

This technical guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its molecular characteristics, stability, and handling. The information presented herein is intended to support researchers and developers in the effective utilization of this compound in their scientific endeavors.

Molecular Structure and Key Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀BNO₂ | [2][3][4] |

| Molecular Weight | 174.99 g/mol | [1][2][4] |

| CAS Number | 905971-98-4 | [1][2][3][5] |

| Appearance | White to off-white crystalline powder (typical for phenylboronic acids) | [6] |

| Melting Point | Data not available. For comparison, (4-cyanophenyl)boronic acid has a melting point of >350 °C.[7] | [7] |

| Boiling Point (Predicted) | 412.1 ± 47.0 °C | [2] |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [2] |

| pKa | Data not available. For comparison, the pKa of phenylboronic acid is 8.83.[6][8] | [6][8] |

| Storage Temperature | Room temperature; some suppliers recommend -20°C for long-term storage.[1][4] | [1][4] |

Molecular Structure Diagram:

Caption: General workflow for the spectroscopic characterization of this compound.

Stability and Handling

Boronic acids are generally stable compounds that are easy to handle. [8]However, they can undergo dehydration to form cyclic anhydrides called boroxines, especially upon heating or in the presence of a dehydrating agent. [8]It is therefore recommended to store this compound in a cool, dry place. For long-term storage, refrigeration at -20°C is advisable. [4]As with all chemicals, appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. A thorough understanding of its physical properties is essential for its effective application. This guide has provided a detailed overview of its key physicochemical characteristics, solubility profile, spectroscopic signatures, and handling recommendations. While some experimental data for this specific molecule is limited, the information provided, supplemented with data from closely related compounds, offers a solid foundation for researchers and developers working with this important chemical intermediate.

References

-

SpectraBase. ((4-Cyanophenyl)boronic acid - Optional[13C NMR] - Chemical Shifts). Retrieved from [Link]

-

ResearchGate. (FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom)). Retrieved from [Link]

-

MDPI. (Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information). Retrieved from [Link]

-

PubChem. (Boronic acid, (4-ethylphenyl)-). Retrieved from [Link]

-

Organic Syntheses. (Organic Syntheses Procedure). Retrieved from [Link]

-

MySkinRecipes. (4-(2-Cyanoethyl)phenylboronic acid). Retrieved from [Link]

-

Wikipedia. (Phenylboronic acid). Retrieved from [Link]

-

CP Lab Safety. (4-(2-Cyanoethyl)phenylboronic acid, min 95%, 5 grams). Retrieved from [Link]

-

Springer. (Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents). Retrieved from [Link]

-

ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

-

SCIEX. (Quantitation of boronic acids at pg/mL levels of sensitivity). Retrieved from [Link]

-

SpectraBase. (Phenylboronic acid - Optional[FTIR] - Spectrum). Retrieved from [Link]

-

The Royal Society of Chemistry. (17O NMR studies of boronic acids and their derivatives). Retrieved from [Link]

-

ResearchGate. (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]

-

SCIRP. (A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor). Retrieved from [Link]

-

Gelest, Inc. (INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS). Retrieved from [Link]

-

SCIRP. (A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Aci). Retrieved from [Link]

-

NIST. (Boronic acid, ethyl-). Retrieved from [Link]

-

PubChemLite. (3-(2-cyanoethyl)phenylboronic acid (C9H10BNO2)). Retrieved from [Link]

Sources

- 1. 4-(2-Cyanoethyl)phenylboronic acid [myskinrecipes.com]

- 2. 4-(2-Cyanoethyl)phenylboronic acid | 905971-98-4 [amp.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. usbio.net [usbio.net]

- 5. 905971-98-4|this compound|BLD Pharm [bldpharm.com]

- 6. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 7. 4-Cyanophenylboronic acid = 95 126747-14-6 [sigmaaldrich.com]

- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of (4-(2-Cyanoethyl)phenyl)boronic acid in Organic Solvents: A Predictive and Practical Approach

Abstract

Part 1: Physicochemical Characterization and Theoretical Solubility Analysis

A molecule's solubility is dictated by its intermolecular interactions with the solvent. By dissecting the structure of (4-(2-Cyanoethyl)phenyl)boronic acid, we can predict its behavior in various solvent environments based on the principle of "like dissolves like."

Molecular Structure and Physicochemical Properties

-

IUPAC Name: 3-(4-(dihydroxyboranyl)phenyl)propanenitrile

-

Molecular Formula: C₉H₁₀BNO₂[3]

-

Molecular Weight: 174.99 g/mol [2]

The molecule's structure is a composite of three distinct functional regions, each contributing uniquely to its overall polarity and interaction potential:

-

Boronic Acid Group [-B(OH)₂]: This is a highly polar and acidic functional group. The hydroxyl moieties are excellent hydrogen bond donors and acceptors, promoting strong interactions with polar protic solvents. It is important to note that boronic acids can undergo dehydration, especially under anhydrous conditions or upon heating, to form a cyclic trimer known as a boroxine.[4] Boroxines are significantly less polar than their corresponding monomeric acids, which can lead to a time- and condition-dependent solubility profile.

-

Phenyl Ring [-C₆H₄-]: This aromatic core is nonpolar and hydrophobic. It engages in van der Waals forces and can participate in π-π stacking interactions, favoring solubility in aromatic and other nonpolar to moderately polar solvents.

-

Cyanoethyl Group [-CH₂CH₂CN]: This substituent presents a mixed character. The terminal nitrile (C≡N) function possesses a strong dipole moment, contributing significantly to the molecule's overall polarity and favoring interactions with polar aprotic solvents. The ethyl linker (–CH₂CH₂–) is nonpolar and adds a degree of lipophilicity.

Interplay of Functional Groups and Solvent Affinity

The solubility of this compound is a result of the balance between these competing functionalities. The following diagram illustrates the logical relationship between the molecule's structural components and their affinity for different solvent classes.

Caption: Functional group contributions to solvent affinity.

Predicted Solubility Profile

Based on the structural analysis and data from analogous compounds like phenylboronic acid[4][5][6], the following solubility profile is predicted. This table serves as a practical starting point for solvent screening.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The boronic acid group can form strong hydrogen bonds with the solvent's hydroxyl groups. Boronic acids are often recrystallized from alcohols.[7] |

| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | High to Moderate | Strong dipole-dipole interactions between the solvent and the polar boronic acid and nitrile groups are expected. These are common solvents for Suzuki reactions.[][9] |

| Ethers | Diethyl Ether, Dioxane | Moderate | Phenylboronic acid itself has high solubility in ethers.[5][6] The polarity of the cyanoethyl group may slightly modulate this. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | Phenylboronic acid shows moderate solubility in chloroform.[5] The molecule's overall polarity might limit solubility in less polar DCM. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Low | The phenyl ring favors these solvents, but the polar functional groups will limit overall solubility. Sufficient solubility is often achieved at elevated temperatures for reactions. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Very Low / Insoluble | The high polarity of the boronic acid and nitrile groups makes the molecule incompatible with these nonpolar solvents. Phenylboronic acid is poorly soluble in hexanes.[4] |

Part 2: A Practical Guide to Experimental Solubility Determination

While theoretical predictions are invaluable for initial screening, precise, quantitative data is essential for robust process development. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid in a liquid.

Experimental Workflow: Isothermal Shake-Flask Method

This protocol outlines the determination of solubility at a specified temperature (e.g., 25 °C).

Caption: Workflow for experimental solubility determination.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at 25 °C.

Materials & Equipment:

-

This compound (high purity)

-

Certified HPLC-grade organic solvents

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled orbital shaker or water bath

-

20 mL glass vials with PTFE-lined screw caps

-

Calibrated volumetric flasks and pipettes

-

Syringes (glass or polypropylene)

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

HPLC with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Analytical Method Preparation:

-

Develop a quantitative analytical method (e.g., HPLC-UV).

-

Prepare a series of standard solutions of the boronic acid in the chosen solvent at known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against concentration. Ensure the curve is linear (R² > 0.999) over the expected concentration range.

-

-

Sample Preparation:

-

Add approximately 10 mL of the test solvent to a 20 mL vial.

-

Add an excess amount of this compound to the vial. A significant amount of undissolved solid should be clearly visible.

-

Seal the vial tightly. Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker set to 25 °C.

-

Agitate the samples at a constant speed for a predetermined time (e.g., 24 to 48 hours).

-

Trustworthiness Check: To ensure equilibrium is reached, take measurements at multiple time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when consecutive measurements are statistically identical.

-

-

Sampling and Analysis:

-

After equilibration, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the solution into a clean vial. This step must be performed quickly to prevent temperature changes that could alter solubility.

-

Accurately dilute a known volume of the filtered, saturated solution with the solvent to bring its concentration into the linear range of the calibration curve.

-

Analyze the diluted sample using the validated HPLC-UV or UV-Vis method.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

The result is the solubility of the compound in that solvent, typically expressed in mg/mL or mol/L.

-

Part 3: Implications of Solubility in Key Applications

Suzuki-Miyaura Cross-Coupling Reactions

The choice of solvent is critical for the success of a Suzuki coupling. The solvent system must effectively dissolve the boronic acid, the aryl halide partner, and facilitate the activity of the palladium catalyst and base.[][10] Common solvents like THF, dioxane, toluene, and DMF are used precisely because they offer sufficient solubility for these components at reaction temperatures.[9] Poor solubility can lead to slow reaction rates, incomplete conversion, and heterogeneous mixtures that are difficult to manage at scale.

Purification by Recrystallization

Solubility data is the foundation of purification by recrystallization. An ideal solvent for this purpose is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. The predicted profile suggests that a mixed solvent system, such as Toluene/Heptane or Ethanol/Water, could be an effective choice for purifying this compound.

Conclusion

This compound is a molecule of significant synthetic utility. While a comprehensive public database of its solubility is lacking, a robust predictive framework can be established through a first-principles analysis of its molecular structure. This guide provides such a framework, predicting high solubility in polar solvents and low solubility in nonpolar aliphatic hydrocarbons. For researchers and process chemists, this theoretical profile serves as an essential starting point, to be refined and quantified using the detailed experimental protocol provided herein. This dual approach of prediction and practical verification empowers scientists to confidently and efficiently utilize this versatile building block in their research and development endeavors.

References

-

CP Lab Safety. 4-(2-Cyanoethyl)phenylboronic acid, min 95%, 5 grams. [Link]

-

Chemical-Suppliers. (4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid | CAS 850568-16-0. [Link]boronic-acid_850568-16-0.html)

-

Junsei Chemical Co., Ltd. Safety Data Sheet - Phenylboronic acid. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

-

Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

Organic Syntheses. Procedure for purification of arylboronic acids. [Link]

-

MySkinRecipes. 4-(2-Cyanoethyl)phenylboronic acid. [Link]

-

Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid.... [Link]

-

DC Fine Chemicals. (2024). 110140 - Phenylboronic acid - Safety Data Sheet. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Reddit. (2017). Purification of boronic acids?. [Link]

- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

PubChem. 3-(4,5-Dihydroxy-2-nitrophenyl)propanenitrile. [Link]

-

Cheméo. Chemical Properties of Propanenitrile, 3-hydroxy- (CAS 109-78-4). [Link]

Sources

- 1. 4-(2-Cyanoethyl)phenylboronic acid [myskinrecipes.com]

- 2. 905971-98-4|this compound|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. reddit.com [reddit.com]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (4-(2-Cyanoethyl)phenyl)boronic acid

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (4-(2-Cyanoethyl)phenyl)boronic acid. In the absence of directly published experimental spectra, this guide leverages established principles of NMR spectroscopy and extensive data from structurally analogous compounds to offer a robust and well-reasoned interpretation. The document is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the structural characterization of this bifunctional molecule. Included are detailed experimental protocols for acquiring high-quality NMR data, a thorough explanation of the predicted chemical shifts based on substituent effects, and summary tables for quick reference.

Introduction: The Structural Significance of this compound

This compound is a molecule of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates two key functional groups: a boronic acid and a cyanoethyl substituent. The boronic acid moiety is renowned for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2] Furthermore, the ability of boronic acids to reversibly bind with diols makes them invaluable in the design of sensors and drug delivery systems.[3] The cyanoethyl group, on the other hand, offers a versatile handle for further chemical transformations. Understanding the precise atomic arrangement and electronic environment of this molecule is paramount for its effective application, and NMR spectroscopy stands as the most powerful tool for this purpose.

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By dissecting the expected chemical shifts and coupling patterns, we can gain a deep understanding of the molecule's electronic and structural characteristics.

Predicted NMR Spectra and Interpretation

The following sections detail the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the additive effects of substituents on a benzene ring, with data drawn from analogous compounds such as phenylboronic acid, 4-cyanophenylboronic acid, and 3-phenylpropanenitrile.[4][5][6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the ethylenic protons of the cyanoethyl group, and the acidic protons of the boronic acid.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | ~ 7.80 | d | ~ 8.0 | 2H |

| H-3, H-5 | ~ 7.35 | d | ~ 8.0 | 2H |

| -CH₂-CN | ~ 2.95 | t | ~ 7.5 | 2H |

| Ar-CH₂- | ~ 2.85 | t | ~ 7.5 | 2H |

| B(OH)₂ | ~ 8.0 (broad) | s | - | 2H |

Causality Behind Predicted Shifts:

-

Aromatic Protons (H-2, H-6 and H-3, H-5): The aromatic region is anticipated to show a characteristic AA'BB' system, which often appears as two distinct doublets for para-substituted benzene rings. The protons ortho to the boronic acid group (H-2, H-6) are expected to be deshielded and resonate at a lower field (~7.80 ppm) due to the electron-withdrawing nature of the boronic acid. Conversely, the protons ortho to the cyanoethyl group (H-3, H-5) will be slightly more shielded and appear at a higher field (~7.35 ppm).

-

Cyanoethyl Protons (-CH₂-CN and Ar-CH₂-): The two methylene groups of the cyanoethyl substituent will appear as two triplets, a result of coupling with each other. The methylene group adjacent to the electron-withdrawing cyano group (-CH₂-CN) is expected to be more deshielded, resonating around 2.95 ppm. The methylene group attached to the phenyl ring (Ar-CH₂-) will likely appear slightly upfield, around 2.85 ppm.

-

Boronic Acid Protons (B(OH)₂): The protons of the boronic acid hydroxyl groups typically appear as a broad singlet due to rapid chemical exchange with residual water in the solvent and quadrupolar broadening from the boron nucleus.[7] Its chemical shift can be highly variable depending on concentration, temperature, and the solvent used, but is predicted to be around 8.0 ppm in DMSO-d₆.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show nine distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 135 (broad) |

| C-2, C-6 | ~ 134.5 |

| C-3, C-5 | ~ 128.5 |

| C-4 | ~ 145.0 |

| Ar-CH₂- | ~ 35.0 |

| -CH₂-CN | ~ 19.0 |

| -CN | ~ 119.0 |

Causality Behind Predicted Shifts:

-

Aromatic Carbons: The carbon atom directly attached to the boron (C-1) is often difficult to observe or appears as a broad signal due to the quadrupolar relaxation of the boron nucleus.[8] Its chemical shift is predicted to be around 135 ppm. The ipso-carbon attached to the cyanoethyl group (C-4) is expected to be significantly downfield (~145.0 ppm) due to the combined electron-withdrawing effects of the substituent and the boronic acid in the para position. The chemical shifts of C-2, C-6 (~134.5 ppm) and C-3, C-5 (~128.5 ppm) are assigned based on the expected electronic environment.

-

Cyanoethyl Carbons: The carbon of the nitrile group (-CN) will appear in the characteristic region for nitriles, around 119.0 ppm. The methylene carbons, Ar-CH₂- and -CH₂-CN, are predicted to resonate at approximately 35.0 ppm and 19.0 ppm, respectively.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized and carefully executed experimental procedure is essential. Boronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra.[9] The following protocol is designed to minimize such issues and ensure reliable data acquisition.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity, as impurities can complicate spectral interpretation.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent due to its excellent dissolving power for boronic acids and its ability to disrupt the formation of boroxines through hydrogen bonding. Other suitable solvents include methanol-d₄ or a mixture of CDCl₃ and DMSO-d₆.[10]

-

Procedure:

-

Weigh approximately 10-20 mg of this compound into a clean, dry 5 mm NMR tube.

-

Add approximately 0.7 mL of DMSO-d₆.

-

Cap the tube and gently agitate or sonicate until the sample is fully dissolved. Gentle warming may be applied if necessary.

-

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion.

-

Temperature: Maintain a constant probe temperature, typically 298 K.

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative analysis.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Perform peak picking to accurately determine the chemical shifts of all signals.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

Experimental Workflow

Caption: Experimental workflow for NMR analysis of this compound.

Conclusion

This technical guide provides a detailed and reasoned prediction of the ¹H and ¹³C NMR spectra of this compound, along with a robust experimental protocol for its acquisition. By understanding the expected spectral features, researchers can more effectively characterize this important bifunctional molecule, confirm its synthesis, and assess its purity. The provided workflows and interpretations are intended to serve as a valuable reference for scientists engaged in research and development where this compound is of interest.

References

-

The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. Available at: [Link].

-

ResearchGate. CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Available at: [Link].

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Available at: [Link].

-

PubMed. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link].

-

ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link].

-

SpectraBase. (S)-3-HYDROXY-3-PHENYLPROPANENITRILE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link].

-

ACS Publications. Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. ACS Publications. Available at: [Link].

-

ResearchGate. Experimental and theoretical, 1 H and 13 C NMR isotropic chemical... ResearchGate. Available at: [Link].

-

PubChem. 3-Hydroxy-3-phenylpropanenitrile. PubChem. Available at: [Link].

- Google. 13C NMR (126 MHz, DMSO) δ 166.11, 153.74, 148.41, 147.61, 142.13, 138.71, 134.07, 132.13, 129.74, 129.47, 124.17, 123.77, 121.0.

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Available at: [Link].

-

ResearchGate. 13 C-NMR chemical shifts (ppm) in acetone-d 6 , multiplicity and... ResearchGate. Available at: [Link].

-

SDSU Chemistry. 11 B NMR Chemical Shifts. SDSU Chemistry. Available at: [Link].

-

ResearchGate. 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. Available at: [Link].

-

ResearchGate. 1 H, 11 B and 19 F NMR chemical shifts of the title compound in various solvents. ResearchGate. Available at: [Link].

-

SpectraBase. 3-Hydroxy-3-phenylpropionitrile - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link].

-

SpectraBase. Phenylboronic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link].

-

PDF. 13-C NMR Chemical Shift Table.pdf. Available at: [Link].

-

SpectraBase. (4-Cyanophenyl)boronic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link].

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link].

-

MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Available at: [Link].

-

The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. Available at: [Link].

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 3-PHENYLPROPIONITRILE(629-08-3) 1H NMR [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reddit.com [reddit.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Spectroscopic Analysis of (4-(2-Cyanoethyl)phenyl)boronic acid

Foreword: The Analytical Imperative for a Versatile Building Block

(4-(2-Cyanoethyl)phenyl)boronic acid, with the molecular formula C₉H₁₀BNO₂, is a bifunctional molecule of significant interest in modern chemistry.[1][2] Its structure, featuring a phenylboronic acid moiety and a cyanoethyl group, makes it a versatile building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl systems prevalent in pharmaceuticals and advanced materials.[3] The cyanoethyl group offers a handle for further chemical modification, such as hydrolysis or reduction, expanding its synthetic utility.[3]

Given its role as a critical intermediate, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive toolkit for this purpose. This guide offers an in-depth, field-proven perspective on the core spectroscopic techniques used to characterize this compound, moving beyond mere data reporting to explain the causal relationships behind methodological choices and data interpretation.

Prerequisite: Safety and Handling Protocols

Before any analytical work commences, a thorough understanding of the compound's safety profile is essential. This compound is classified as an irritant.

Core Safety Mandates:

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[4][5]

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[6] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[4][7] It is incompatible with strong oxidizing agents.[4]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical advice.[4][6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

-

Ingestion: Rinse mouth and call a physician or poison control center if you feel unwell.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the molecular framework.

The Challenge: Boronic Acid Oligomerization

A primary challenge in the NMR analysis of arylboronic acids is their tendency to undergo dehydration to form cyclic trimers known as boroxines.[8] This equilibrium between the monomeric acid and the trimeric anhydride can lead to broadened signals or complex, unintelligible spectra, compromising data quality.

Caption: Monomer-Trimer equilibrium of arylboronic acids.

The choice of NMR solvent is therefore not a trivial matter but a critical experimental parameter to control this equilibrium. Protic solvents like deuterated methanol (CD₃OD) can often disrupt the hydrogen bonding network required for trimerization, favoring the monomeric form and yielding sharper, more easily interpretable spectra.[8]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The use of DMSO-d₆ is common, but CD₃OD may be required if signal broadening is observed.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Acquire the ¹H spectrum using a 400 MHz or higher spectrometer. Subsequently, acquire the ¹³C spectrum. Standard acquisition parameters are typically sufficient.

-

Processing: Process the spectra using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the spectra to the TMS signal.

Data Interpretation: Expected Chemical Shifts

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale & Key Insights |

| B(OH)₂ | 8.0 - 8.5 (broad s) | N/A | This proton is acidic and readily exchanges, resulting in a broad singlet. Its integration may be variable. In CD₃OD, this signal may be absent due to exchange with the solvent. |

| Aromatic H (ortho to -B(OH)₂) | 7.8 - 8.1 (d) | 134 - 136 | These protons are deshielded by the electron-withdrawing boronic acid group, shifting them downfield. They appear as a doublet due to coupling with the meta protons. |

| Aromatic H (meta to -B(OH)₂) | 7.3 - 7.5 (d) | 128 - 130 | These protons are less affected by the boronic acid group and appear upfield relative to the ortho protons. |

| -CH₂- (alpha to phenyl) | 2.9 - 3.1 (t) | 35 - 38 | Protons on the carbon attached to the aromatic ring. They appear as a triplet due to coupling with the adjacent -CH₂- group. |

| -CH₂- (beta to phenyl) | 2.7 - 2.9 (t) | 18 - 20 | Protons on the carbon adjacent to the cyano group. Deshielded by the nitrile, but typically upfield from the alpha-CH₂. Appears as a triplet. |

| -C≡N | N/A | 118 - 121 | The nitrile carbon has a characteristic chemical shift in the ¹³C NMR spectrum. |

| C-B (ipso-carbon) | N/A | 130 - 135 (often not observed) | The carbon directly attached to the boron atom. The signal is often broadened due to quadrupolar relaxation of the boron nucleus, making it difficult to observe. |

Note: Predicted shifts are based on analogous structures and may vary slightly based on solvent and concentration.[9][10]

¹¹B NMR Spectroscopy: A Direct Probe of the Boron Environment

¹¹B NMR is a powerful, albeit less common, technique for directly observing the boron atom. It provides definitive information about the coordination state of the boron center.[11][12]

-

Trigonal Boronic Acid (sp²): The monomeric form, Ar-B(OH)₂, will exhibit a broad signal in the range of δ +28 to +32 ppm .

-

Tetracoordinate Boronate Ester/Adduct (sp³): If the boronic acid forms a complex (e.g., with a diol or a Lewis base), the boron becomes tetracoordinate and the signal shifts significantly upfield to δ +5 to +15 ppm .[11][12]

This technique is exceptionally useful for studying interactions with diols in drug development or sensor applications.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

Data Interpretation: Characteristic Vibrational Modes

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance & Interpretation |

| 3200 - 3600 (broad) | O-H stretch | A strong, broad absorption characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid. Dimerization can influence the shape of this band.[13] |

| 2240 - 2260 (sharp) | C≡N stretch | A sharp, medium-intensity peak that is highly characteristic of the nitrile functional group. Its presence is a key confirmation of the cyanoethyl moiety. |

| ~3030 | Aromatic C-H stretch | Absorption just above 3000 cm⁻¹ indicates C-H bonds on the phenyl ring. |

| 2850 - 2960 | Aliphatic C-H stretch | Absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the ethyl chain. |

| ~1600, ~1475 | Aromatic C=C stretch | Skeletal vibrations of the phenyl ring. |

| 1350 - 1410 | B-O stretch | A strong absorption associated with the boron-oxygen single bond. This is a key signature of the boronic acid group.[14][15] |

| ~1090 | B-C stretch | Stretching vibration of the boron-carbon bond.[14] |

| ~850 | Out-of-plane C-H bend | Bending vibration of the aromatic C-H bonds, indicative of 1,4-disubstitution on the phenyl ring. |

Reference spectra for phenylboronic acid and related compounds can be found in various databases.[16][17]

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. For this compound, the absorption is dominated by the electronic transitions within the phenyl ring.

Experimental Protocol

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as methanol or acetonitrile.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-5 to 10-4 M).

-

Analysis: Record the spectrum, typically from 200 to 400 nm, using a matched pair of quartz cuvettes, with one containing the pure solvent as a blank.

Data Interpretation: Expected Absorption

The spectrum is expected to show characteristic absorptions for a substituted benzene ring.

-

Primary Band (π → π*): A strong absorption peak (λmax) is expected in the range of 220-240 nm .

-

Secondary (Benzenoid) Band: A weaker, fine-structured absorption may be observed around 260-280 nm .

While not as structurally informative as NMR or IR, UV-Vis is crucial for quantitative analysis (e.g., using the Beer-Lambert law) and for monitoring reactions involving the aromatic ring.[18][19]

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for boronic acids.[20]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of modifier like formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

-

Infusion: Introduce the sample into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system. LC-MS is particularly powerful for analyzing the purity of the sample.[21][22]

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. Negative ion mode is often successful for boronic acids, detecting the deprotonated molecule [M-H]⁻.

Data Interpretation: Expected Ions

The molecular formula is C₉H₁₀BNO₂, with a monoisotopic mass of approximately 175.08 g/mol .[2]

| Observed m/z | Ion Mode | Assignment | Interpretation |

| ~176.09 | Positive | [M+H]⁺ | The protonated parent molecule. |

| ~174.07 | Negative | [M-H]⁻ | The deprotonated parent molecule. This is often a strong signal for boronic acids.[21] |

| ~158.08 | Both | [M-OH]⁺ or [M-H-H₂O]⁻ | A common fragment resulting from the loss of a hydroxyl group or water from the boronic acid moiety. |

| ~121.06 | Both | [M - C₂H₃CN]⁻/⁺ | Fragmentation corresponding to the cleavage of the cyanoethyl group from the phenyl ring. |

Integrated Analytical Workflow

A robust characterization of this compound relies on the synergistic use of these techniques. The following workflow ensures a comprehensive and self-validating analysis.

Sources

- 1. 4-(2-Cyanoethyl)phenylboronic acid | 905971-98-4 [amp.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-(2-Cyanoethyl)phenylboronic acid [myskinrecipes.com]

- 4. junsei.co.jp [junsei.co.jp]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. 905971-98-4|this compound|BLD Pharm [bldpharm.com]

- 8. reddit.com [reddit.com]

- 9. rsc.org [rsc.org]

- 10. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Mercaptophenylboronic acid: conformation, FT-IR, Raman, OH stretching and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tsapps.nist.gov [tsapps.nist.gov]

- 16. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Phenylboronic acid(98-80-6) IR Spectrum [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scirp.org [scirp.org]

- 22. scirp.org [scirp.org]

Stability and Storage of (4-(2-Cyanoethyl)phenyl)boronic acid: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(4-(2-Cyanoethyl)phenyl)boronic acid is a versatile building block in modern medicinal chemistry and organic synthesis. Its utility in constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions, makes it a valuable reagent in the development of novel pharmaceuticals and advanced materials.[1][2] The presence of both a reactive boronic acid moiety and a functionalizable cyanoethyl group allows for sequential modifications, providing a strategic advantage in multi-step syntheses.[1] However, the efficacy and reproducibility of reactions involving this and other arylboronic acids are critically dependent on their stability. This guide provides an in-depth analysis of the factors governing the stability of this compound, offering field-proven insights and protocols for its optimal storage and handling.

The Chemistry of Arylboronic Acid Stability

The primary degradation pathway for arylboronic acids is protodeboronation , a process that involves the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond.[3] This undesired side reaction consumes the reagent, leading to reduced yields and the formation of impurities that can complicate purification.[4] Understanding the mechanisms that drive protodeboronation is essential for mitigating this decomposition.

The rate of protodeboronation is highly sensitive to the reaction conditions, particularly pH.[3][5] Two primary mechanisms are recognized:

-

Acid-Catalyzed Protodeboronation: In acidic media, the boronic acid can react with a proton source, leading to the cleavage of the C-B bond.[3][6]

-

Base-Catalyzed Protodeboronation: Under basic conditions, the boronic acid exists in equilibrium with its corresponding anionic boronate form. This boronate species is often more susceptible to reaction with a proton source like water, which facilitates the C-B bond cleavage.[3][4] This pathway is particularly relevant for widely used cross-coupling reactions, which are often conducted in basic media.[4]

Moisture is a key reactant in the protodeboronation process, acting as the proton source.[3][7] Therefore, excluding moisture during storage and handling is a critical first line of defense against degradation.

Structural Influences on Stability